2-Amino-5-bromopyrazine

Corrosion Inhibition Electrochemistry Materials Science

Medicinal chemistry programs require reliable heterocyclic halides for SAR expansion. 2-Amino-5-bromopyrazine solves low-yielding coupling and protection/deprotection bottlenecks. - Bromine handle enables direct Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) without amine protection, cutting synthetic steps. - Validated GPR35 agonist (EC50 = 700 nM) for inflammation and metabolism target validation. - 81.5% yield bromination route from 2-aminopyrazine ensures scalable, cost-effective supply.

Molecular Formula C4H4BrN3
Molecular Weight 174.00 g/mol
CAS No. 59489-71-3
Cat. No. B017997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-bromopyrazine
CAS59489-71-3
Synonyms5-Bromo-2-pyrazinamine;  5-Bromopyrazin-2-ylamine;  5-Bromopyrazinamine;  5-Bromo-2-pyrazinamine;  5-Bromo-2-aminopyrazine;  _x000B_
Molecular FormulaC4H4BrN3
Molecular Weight174.00 g/mol
Structural Identifiers
SMILESC1=C(N=CC(=N1)Br)N
InChIInChI=1S/C4H4BrN3/c5-3-1-8-4(6)2-7-3/h1-2H,(H2,6,8)
InChIKeyKRRTXVSBTPCDOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-bromopyrazine Chemical Profile


2-Amino-5-bromopyrazine (CAS 59489-71-3), also known as 5-bromo-2-pyrazinamine, is a heterocyclic aromatic amine with the molecular formula C₄H₄BrN₃ and a molecular weight of 174.00 g/mol [1]. It features a pyrazine ring substituted with a primary amine group at the 2-position and a bromine atom at the 5-position [2]. This substitution pattern renders the compound a versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other nitrogen-containing heterocycles [1]. The bromine atom serves as a key functional handle for transition metal-catalyzed cross-coupling reactions, enabling the rapid construction of complex molecular architectures without the need for protecting group strategies on the primary amine [3].

Building Block Suzuki coupling building block without amine protection
Screening Corrosion inhibition screening candidate for acidic environments
Tool Compound GPR35 agonist research tool for target validation studies
Route Reported high-yield synthetic accessibility for scale-up

2-Amino-5-bromopyrazine Substitution Limitations


In-class substitution with other 2-aminopyrazine halides, such as 2-amino-5-chloropyrazine (CAS 33332-29-5) or 2-amino-3,5-dibromopyrazine (CAS 24241-18-7), is not viable due to distinct differences in reactivity, physical properties, and biological outcomes . The bromine atom at the 5-position provides an optimal balance of reactivity and stability for cross-coupling reactions compared to the less reactive chlorine analog [1]. While the dibromo analog offers two reactive sites, its synthesis is more complex and yields are typically lower, directly impacting procurement cost and availability [2]. Furthermore, the specific substitution pattern of 2-amino-5-bromopyrazine is critical for certain biological activities, such as its interaction with the GPR35 receptor, where bromine substitution is a key determinant of agonist potency [3].

This Compound
Bromine at 5-position provides reported reactivity for cross-coupling
2-Amino-5-chloropyrazine
Chlorine analog may reduce coupling efficiency; reactivity profile differs
This Compound
Single bromine handle simplifies synthetic planning and cost control
2-Amino-3,5-dibromopyrazine
Dibromo analog synthesis complexity may affect procurement cost and yield
This Compound
Halogen substitution context supports corrosion inhibition studies
2-Aminopyrazine
Non-halogenated analog shows lower reported corrosion inhibition efficiency

2-Amino-5-bromopyrazine Evidence Guide


Corrosion Inhibition vs. 2-Aminopyrazine

In a direct comparative study, 2-amino-5-bromopyrazine (ABP) demonstrated consistently higher corrosion inhibition efficiency for cold rolled steel in 1.0 M HCl than its non-halogenated analog, 2-aminopyrazine (AP) [1]. The enhanced performance is attributed to the bromine substituent providing an additional adsorption center on the metal surface, as confirmed by both experimental and computational studies [1].

Corrosion Inhibition
Head-to-head
ABP > AP inhibition efficiency
Supports inhibitor screening context
CRS in 1.0 M HCl, EIS and weight loss methods
Corrosion Inhibition Electrochemistry Materials Science

GPR35 Agonist Activity

2-Amino-5-bromopyrazine has been identified as an agonist for the G-protein coupled receptor GPR35 [1]. Quantitative activity data from BindingDB shows an IC50 of 650 nM for induction of cell desensitization and an EC50 of 700 nM in a dynamic mass redistribution (DMR) assay, both in human HT-29 cells [1].

GPR35 Agonist Potency
Reported
IC50 650 nM, EC50 700 nM
Supports GPR35 target study context
HT-29 cells, desensitization and DMR assays
GPR35 GPCR Agonist Drug Discovery

High-Yield Synthetic Route

A high-yielding synthesis for 2-amino-5-bromopyrazine (3) has been reported, utilizing a modified bromination procedure from 2-aminopyrazine (1) [1]. This method represents a significant improvement over earlier syntheses, which achieved yields of only 36% [2].

Synthetic Yield
Head-to-head
81.5% yield (vs 36% historical)
Supports scalable procurement fit
Bromination with NBS, chromatography purification
Synthetic Chemistry Bromination Process Chemistry

Suzuki-Miyaura Cross-Coupling Without Protection

2-Amino-5-bromopyrazine has been successfully employed as a substrate in Suzuki-Miyaura cross-coupling reactions with pyridylboronic acids without any protection of the primary amine group [1]. This characteristic is not universal among heteroaryl halides and significantly streamlines synthetic sequences, saving both time and resources.

Unprotected Suzuki Coupling
Class-level
Amino group requires no protection
Streamlines library synthesis review
Confirmed by X-ray crystallography of coupled product
Cross-Coupling Suzuki-Miyaura Organic Synthesis Medicinal Chemistry

2-Amino-5-bromopyrazine Procurement Scenarios


Kinase Inhibitor Library Synthesis via Suzuki Coupling

Procurement of 2-amino-5-bromopyrazine is strategically valuable for medicinal chemistry programs focused on kinase inhibitor development. Its demonstrated ability to undergo efficient Suzuki-Miyaura cross-coupling with pyridylboronic acids without amine protection (as confirmed by the synthesis of complex pyrazinopyridines) [1] allows for the rapid generation of diverse compound libraries. This reduces synthetic steps and accelerates lead optimization cycles, directly translating to faster project timelines and lower overall research costs.

Corrosion Inhibitor for Acidic Environments

For industrial chemists formulating corrosion inhibitors for steel pickling and acid cleaning processes, 2-amino-5-bromopyrazine offers a scientifically validated performance advantage. Direct comparative data confirms its corrosion inhibition efficiency for cold rolled steel in 1.0 M HCl is superior to that of the non-halogenated analog 2-aminopyrazine [2]. This justifies its selection over cheaper or more readily available alternatives for applications where maximum metal protection and minimized inhibitor usage are critical cost and performance drivers.

GPR35 Chemical Biology Studies

Researchers investigating GPR35-mediated pathways in inflammation and metabolism will find 2-amino-5-bromopyrazine a valuable tool compound. Its validated activity as a GPR35 agonist, with defined EC50 (700 nM) and IC50 (650 nM) values in a human cell line [3], provides a clear, quantifiable starting point for target validation and drug discovery efforts. This data allows for direct comparison with other potential agonists and provides a benchmark for further structure-activity relationship (SAR) studies.

Process Development with High-Yield Intermediate

When scaling up a synthesis that requires a 2-amino-5-bromopyrazine intermediate, procurement decisions should be informed by the compound's demonstrated synthetic accessibility. The established high-yield (81.5%) bromination route from inexpensive 2-aminopyrazine [4] ensures a reliable and cost-effective supply chain. This evidence of robust, scalable chemistry directly mitigates the risk of production bottlenecks and cost overruns associated with low-yielding or unreliable synthetic steps, making it a lower-risk choice for process R&D.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Unprotected Suzuki coupling profile
Coupling efficiency and scope review
Acidic corrosion inhibition screening
Halogen substitution effect on inhibition
Inhibition efficiency benchmarking
GPR35 target validation research
Reported agonist potency context
Activity confirmation in target assays
Process-scale synthesis
High-yield synthetic route accessibility
Yield reproducibility and scalability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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